molecular formula C9H6Cl2N2O B1321834 2,4-Dichloro-7-methoxyquinazoline CAS No. 62484-31-5

2,4-Dichloro-7-methoxyquinazoline

Cat. No.: B1321834
CAS No.: 62484-31-5
M. Wt: 229.06 g/mol
InChI Key: DJLGBZOLTZXCHN-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H6Cl2N2O It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 7 on the quinazoline ring

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-7-methoxyquinazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can influence the metabolism of other compounds within the body. The compound’s ability to inhibit these enzymes suggests its potential use in modulating biochemical pathways and studying enzyme functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular functions . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes . This inhibition can lead to changes in the metabolic activity of cells, affecting the overall biochemical environment. Furthermore, the compound’s ability to modulate gene expression suggests that it may interact with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications and toxicological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of cytochrome P450 enzymes can affect the metabolic flux of other compounds, leading to changes in metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and its importance in studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific tissues . Understanding its transport and distribution is essential for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding its mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methoxyquinazoline typically involves a multi-step reaction process. One common method starts with quinazoline as the starting material, which undergoes chlorination using reagents such as chloroacetic acid to produce 2,4-dichloroquinazoline. This intermediate is then reacted with methanol to yield this compound .

Another method involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate 2,4-quinazoline diones. These diones are then chlorinated using a chlorinating agent to produce 2,4-dichloroquinazoline, which is subsequently methoxylated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials is emphasized to ensure the process is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methoxyquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Methoxylation: The methoxy group at position 7 can be modified through methoxylation reactions.

Common Reagents and Conditions

    Chlorination: Reagents such as chloroacetic acid are used for chlorination reactions.

    Methoxylation: Methanol is commonly used for introducing the methoxy group.

    Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chlorine or methoxy groups .

Scientific Research Applications

2,4-Dichloro-7-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinazoline: Lacks the methoxy group at position 7.

    7-Methoxyquinazoline: Lacks the chlorine atoms at positions 2 and 4.

    2,4-Dichloro-6-methoxyquinazoline: Has the methoxy group at position 6 instead of 7.

Uniqueness

2,4-Dichloro-7-methoxyquinazoline is unique due to the specific arrangement of chlorine and methoxy groups on the quinazoline ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLGBZOLTZXCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614376
Record name 2,4-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-31-5
Record name 2,4-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-7-methoxyquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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